molecular formula C11H9N3O6 B4965526 6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one

6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one

Cat. No.: B4965526
M. Wt: 279.21 g/mol
InChI Key: QOGXKKAFGIFDFX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one involves several steps, starting with the preparation of the quinoline core. One common method involves the reaction of anthranilic acid derivatives with suitable reagents under specific conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, acetic acid, and chloroform . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology and medicine, its derivatives have shown potential as antibacterial, antifungal, and anticancer agents . In industry, it may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and quinazolinone derivatives . These compounds share similar chemical structures but may have different biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

IUPAC Name

6-methoxy-2-methyl-3,7-dinitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O6/c1-5-10(14(18)19)11(15)6-3-9(20-2)8(13(16)17)4-7(6)12-5/h3-4H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXKKAFGIFDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)[N+](=O)[O-])OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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